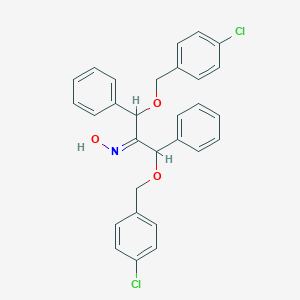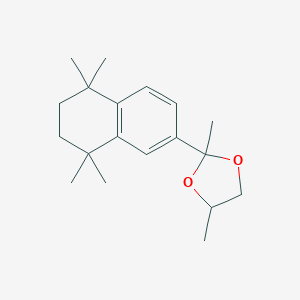
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a member of the oxazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. Additionally, 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is its potent biological activity, which makes it a potential candidate for drug development. However, this compound also has some limitations, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Synthesemethoden
The synthesis of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-bromo-3-penten-2-one with 2-methylpropanal in the presence of a base catalyst. This reaction leads to the formation of the desired oxazole product.
Wissenschaftliche Forschungsanwendungen
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use in medicinal chemistry. Several studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
136386-23-7 |
|---|---|
Produktname |
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
5-but-3-en-2-yl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO/c1-5-8(4)9-6-11-10(12-9)7(2)3/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
UUHIBQYEYRZYMA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)C(C)C=C |
Kanonische SMILES |
CC(C)C1=NC=C(O1)C(C)C=C |
Synonyme |
Oxazole, 2-(1-methylethyl)-5-(1-methyl-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




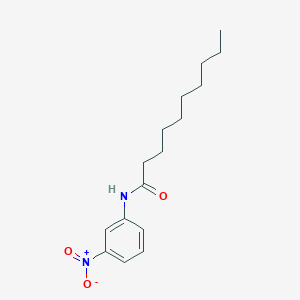
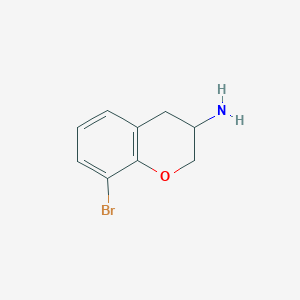
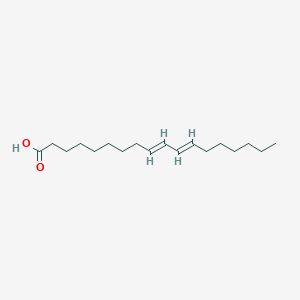
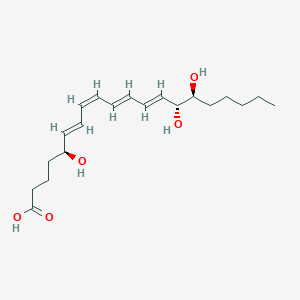
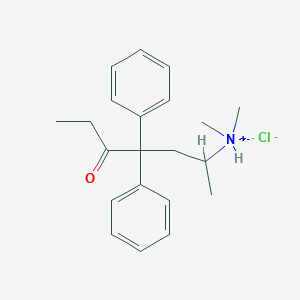
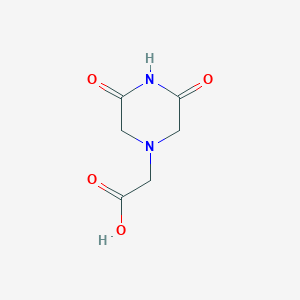
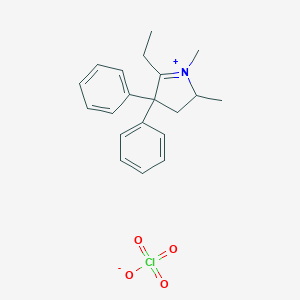
![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)



